molecular formula C14H11N3O3 B1629873 3-(4-methoxyphenyl)-5-nitro-1H-indazole CAS No. 395099-28-2

3-(4-methoxyphenyl)-5-nitro-1H-indazole

Cat. No.: B1629873
CAS No.: 395099-28-2
M. Wt: 269.25 g/mol
InChI Key: SAADTSDBSVFUSH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-nitro-1H-indazole typically involves the following steps:

    Nitration of 4-methoxyaniline: The starting material, 4-methoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-2-nitroaniline.

    Cyclization: The nitroaniline derivative undergoes cyclization with hydrazine hydrate in the presence of a suitable catalyst to form the indazole ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(4-methoxyphenyl)-5-amino-1H-indazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-nitro-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Similar structure but with an indole ring instead of an indazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an indazole ring.

Uniqueness

3-(4-Methoxyphenyl)-5-nitro-1H-indazole is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties. The indazole ring system also provides a different electronic environment compared to indole and imidazole derivatives, leading to unique interactions with biological targets.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)14-12-8-10(17(18)19)4-7-13(12)15-16-14/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAADTSDBSVFUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626010
Record name 3-(4-Methoxyphenyl)-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395099-28-2
Record name 3-(4-Methoxyphenyl)-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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